

Head-to-Head Comparison: TMP195 and MC1568 in Epigenetic Regulation

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Compound of Interest

Compound Name: *TMP195*

Cat. No.: *B611408*

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A Comprehensive Guide for Researchers in Drug Development

In the landscape of epigenetic modulators, selective inhibitors of histone deacetylases (HDACs) have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Among these, **TMP195** and MC1568 have garnered significant attention for their targeted inhibition of class IIa HDACs. This guide provides a detailed head-to-head comparison of **TMP195** and MC1568, summarizing their performance, mechanisms of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

At a Glance: TMP195 vs. MC1568

Feature	TMP195	MC1568
Primary Target Class	Class IIa HDACs[1][2]	Class IIa HDACs[3][4]
Mechanism of Action	Selective, first-in-class inhibitor of HDAC4, 5, 7, and 9[2]	Selective inhibitor of class II HDACs, arrests myogenesis[5]
Key Biological Effects	Promotes anti-tumor macrophage polarization[6][7]; Alleviates acute kidney injury[8]	Inhibits myogenesis[9][10]; Ameliorates podocyte injury[8]; Modulates insulin secretion
Chemical Structure	Contains a trifluoromethyloxadiazole (TFMO) moiety[11]	Derivative of (Aryloxopropenyl)pyrrolyl hydroxyamide[12]

Quantitative Performance Data

The following table summarizes the inhibitory activities of **TMP195** and MC1568 against various HDAC isoforms. Data has been compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

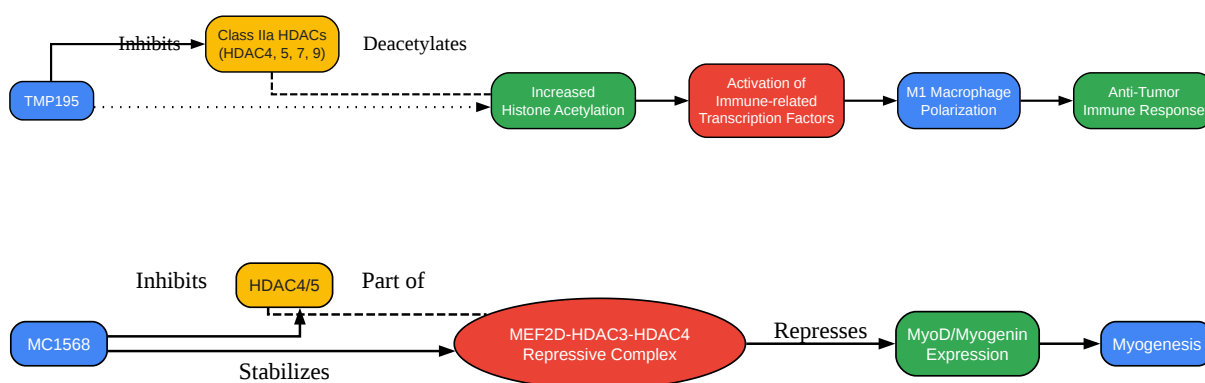
HDAC Isoform	TMP195 (Inhibitory Constant, Ki)	MC1568 (IC50)
Class IIa		
HDAC4	59 nM[2]	Inhibited in cells[4]
HDAC5	60 nM[2]	Inhibited in cells[4]
HDAC7	26 nM[2]	-
HDAC9	15 nM[2]	-
Class I	>10 μ M (IC50)[11]	>176-fold selective for Class II over Class I[3][4]
Class IIb		
HDAC6	-	Inhibitory effect indicated by acetyl-tubulin accumulation[4]

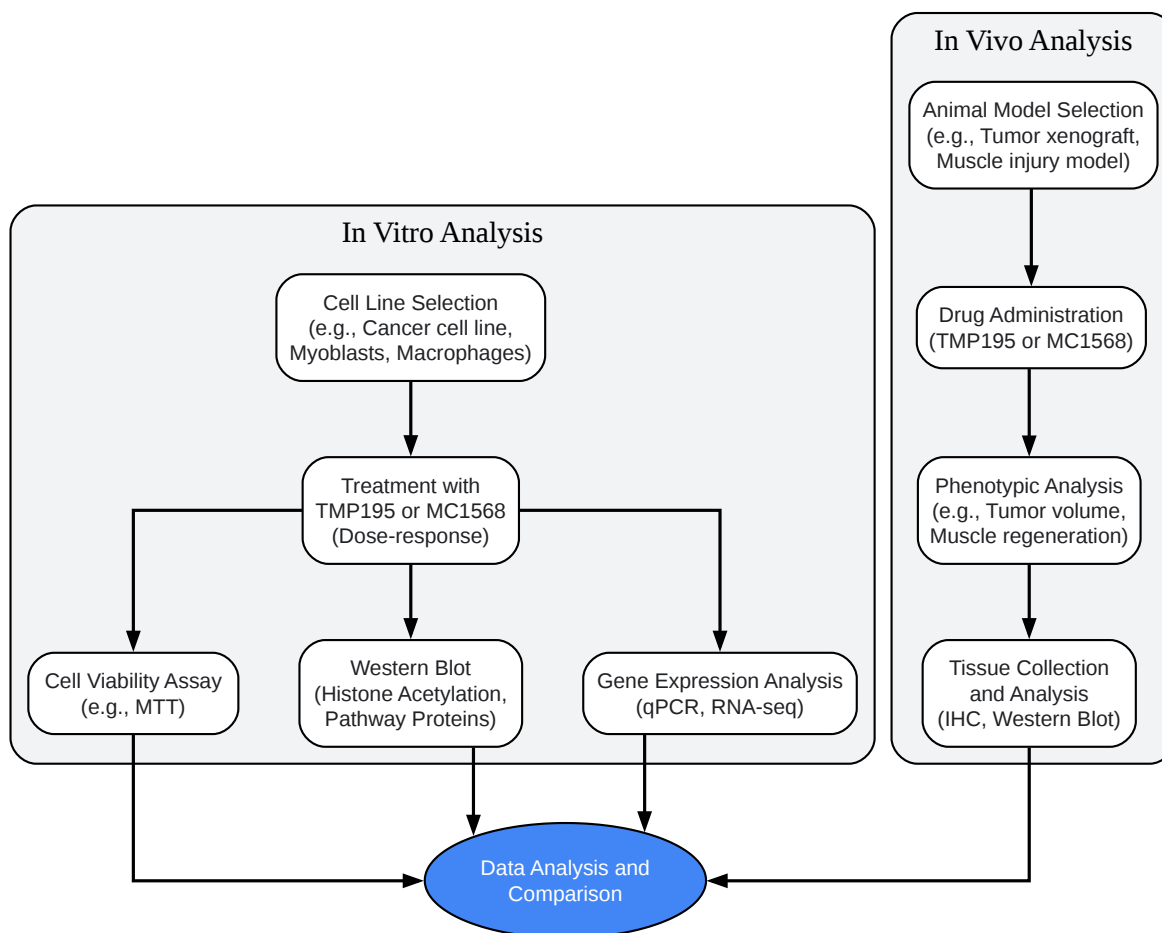
Signaling Pathways and Mechanisms of Action

TMP195 and MC1568, while both targeting class IIa HDACs, exert their biological effects through distinct and overlapping signaling pathways.

TMP195: Modulating the Tumor Microenvironment

TMP195 has been shown to reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.[6] This shift is crucial in enhancing the immune response against cancer cells. The signaling cascade initiated by **TMP195** involves the activation of key transcription factors that drive the expression of pro-inflammatory cytokines and chemokines.





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